![molecular formula C6H4ClN3O B1436681 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1245811-22-6](/img/structure/B1436681.png)
2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
描述
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin core with a chlorine atom at the 2-position and a ketone group at the 4-position
作用机制
Target of Action
The primary targets of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one are Janus kinases (JAKs). JAKs are a family of enzymes that play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of JAKs . By inhibiting the activity of one or more JAK enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chain of interactions between proteins in the cell, leading to changes in gene activation through a transcription process .
Biochemical Pathways
The inhibition of JAKs by this compound affects the JAK-STAT signaling pathway . This pathway is crucial for cell division and death, and its disruption can lead to various diseases affecting the immune system . The compound’s action on this pathway can also influence tumor formation processes .
Pharmacokinetics
It is known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . Specific functional groups and modifications can be introduced to tailor the compound to target specific kinases involved in disease pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in certain cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Conversion of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to yield this compound.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, minimizing by-products, and reducing waste. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation products include carboxylic acids and esters.
Reduction products include secondary and tertiary alcohols.
Substitution products vary based on the nucleophile used, resulting in a range of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the construction of diverse molecular frameworks, making it valuable in organic synthesis.
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and cellular processes. Its ability to interact with various biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These compounds have shown promise in the development of new drugs targeting diseases such as cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various industrial applications.
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Uniqueness: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the ketone group, which influences its reactivity and potential applications. Unlike some similar compounds, it offers a unique combination of structural features that make it suitable for a wide range of scientific and industrial uses.
属性
IUPAC Name |
2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKDBKDYZLIMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)
![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)
![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)
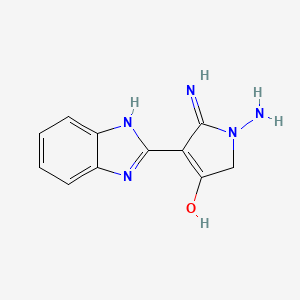
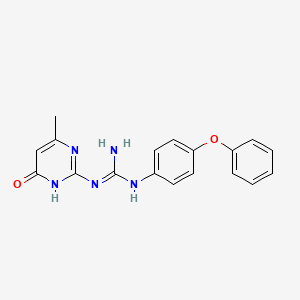

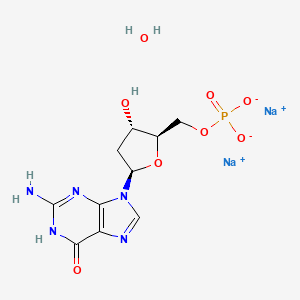
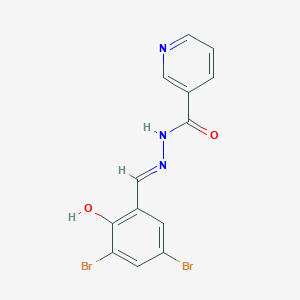
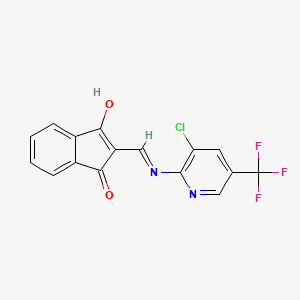
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
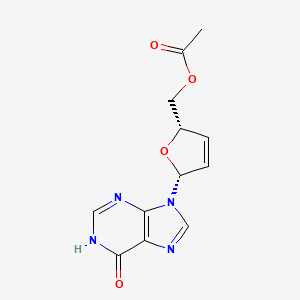
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
